molecular formula C18H18N2O3 B15012765 N'-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide

N'-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide

Cat. No.: B15012765
M. Wt: 310.3 g/mol
InChI Key: UBKKRXGEALSRJA-CPNJWEJPSA-N
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Description

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy or phenoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often require bases or catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide involves its interaction with molecular targets through the hydrazone group. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The compound may also participate in redox reactions, contributing to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Allyloxy)benzylidene)-2-(4-butylphenoxy)acetohydrazide
  • N’-(2-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of both allyloxy and phenoxy groups. These groups can influence the compound’s reactivity and biological activity, making it distinct from other hydrazones .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-phenoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N2O3/c1-2-12-22-17-11-7-6-8-15(17)13-19-20-18(21)14-23-16-9-4-3-5-10-16/h2-11,13H,1,12,14H2,(H,20,21)/b19-13+

InChI Key

UBKKRXGEALSRJA-CPNJWEJPSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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